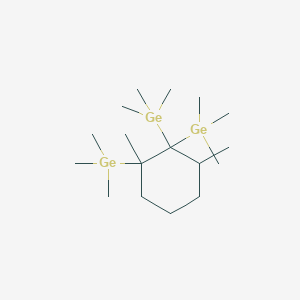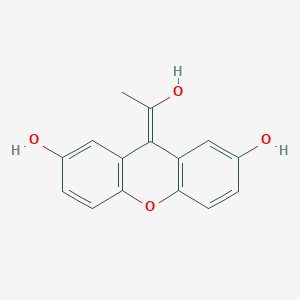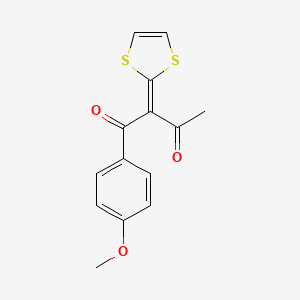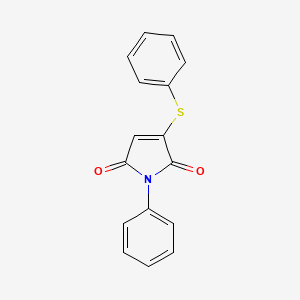
1,1'-Biphenyl, 2',3,4,5'-tetrachloro-2-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- is a chlorinated biphenyl compound It is characterized by the presence of four chlorine atoms and a methylsulfonyl group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled reaction times to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactors where biphenyl is exposed to chlorine gas under controlled conditions. The methylsulfonyl group can be introduced through a subsequent reaction involving methylsulfonyl chloride and a suitable base, such as sodium hydroxide, to facilitate the substitution reaction.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated biphenyl derivatives, sulfone compounds, and substituted biphenyls depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Research on its biological effects helps in understanding the impact of PCBs on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines and regulations.
Industry: It is used in the development of materials with specific chemical properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to and disrupt the function of cellular membranes and proteins. It may also interfere with enzyme activity and signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Biphenyl, 2,3,4,5-tetrachloro-
- 1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-
- 1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-
- 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-
Uniqueness
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological systems, differentiating it from other chlorinated biphenyls.
Properties
CAS No. |
106418-98-8 |
|---|---|
Molecular Formula |
C13H8Cl4O2S |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
1,2-dichloro-4-(2,5-dichlorophenyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-8(3-5-11(16)12(13)17)9-6-7(14)2-4-10(9)15/h2-6H,1H3 |
InChI Key |
VNEMIQIOOJQSFP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1Cl)Cl)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
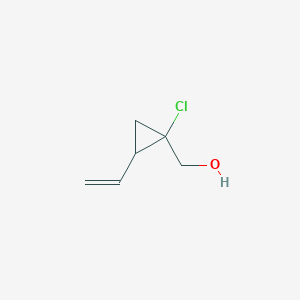
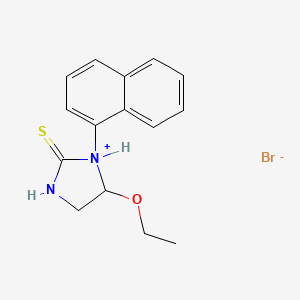
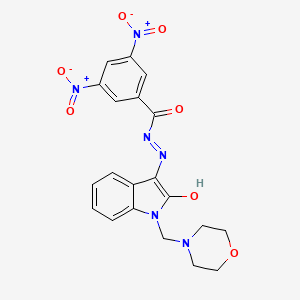
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
